molecular formula C14H14F2N4O2 B2947302 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide CAS No. 1251604-92-8

2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide

Cat. No.: B2947302
CAS No.: 1251604-92-8
M. Wt: 308.289
InChI Key: SRAFZQGTZGVATF-UHFFFAOYSA-N
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Description

2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide is an organic compound that has garnered attention for its potential applications in various fields of science and industry. It is characterized by the presence of a pyrimidine ring with amino, methyl, and oxo substituents, and is connected to a difluorobenzylacetamide moiety. This compound has been the focus of various research studies due to its unique structural properties and potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide typically involves the following steps:

  • Formation of the Pyrimidine Ring: : The starting material for the synthesis is usually a substituted pyrimidine. For instance, 4-methyl-6-oxypyrimidine-2-amine can be synthesized by reacting appropriate precursors under specific conditions such as condensation reactions involving formamide and acetylacetone.

  • Introduction of the Difluorobenzyl Group: : The difluorobenzyl group is introduced via a nucleophilic substitution reaction. A common method involves the reaction of 2,4-difluorobenzyl bromide with the amino group of the pyrimidine derivative in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial-scale production of this compound follows similar routes but optimizes for cost, yield, and safety:

  • Batch or Continuous Flow Processes: : Industrial synthesis may employ batch reactors for precise control or continuous flow reactors for higher efficiency.

  • Purification: : The final product is typically purified using crystallization techniques or chromatographic methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide can undergo various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can undergo substitution reactions, particularly at the amino group, to form new derivatives. Typical reagents include alkyl halides or acyl chlorides.

Major Products Formed: Depending on the reaction conditions and reagents used, the major products can vary. For example:

  • Oxidation: : Introduction of hydroxyl or carbonyl groups.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : New N-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its ability to form stable complexes with metal ions, which are useful in catalysis and material sciences.

Biology: In biological research, it is explored for its potential as a pharmacological agent due to its structural similarities to nucleobases, suggesting possible interactions with DNA or RNA.

Medicine: Medically, it is investigated for its potential as an antiviral or anticancer agent, leveraging its ability to interfere with cellular processes.

Industry: In industry, the compound's stability and reactivity make it suitable for applications in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide depends on its intended use. In pharmacological applications, it may:

  • Bind to DNA/RNA: : Interfering with replication or transcription processes.

  • Inhibit Enzymes: : Target specific enzymes involved in disease pathways.

  • Pathways Involved: : Cellular signaling pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds:

  • 2-amino-4-methylpyrimidine-6-carboxamide

  • 2,4-difluorobenzylamine derivatives

Uniqueness: The unique combination of a pyrimidine ring with difluorobenzylacetamide distinguishes 2-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2,4-difluorobenzyl)acetamide from other similar compounds

This compound's multifaceted nature makes it a fascinating subject for ongoing scientific research and industrial application development.

Properties

IUPAC Name

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-[(2,4-difluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O2/c1-8-4-13(22)20(14(17)19-8)7-12(21)18-6-9-2-3-10(15)5-11(9)16/h2-5H,6-7H2,1H3,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAFZQGTZGVATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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